molecular formula C15H13D7NO4 B602670 α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers) CAS No. 1276197-39-7

α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers)

Cat. No.: B602670
CAS No.: 1276197-39-7
M. Wt: 290.41
InChI Key:
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Description

α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers) is a deuterated form of α-Hydroxymetoprolol, a metabolite of the beta-blocker metoprolol. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers) involves the incorporation of deuterium into the α-Hydroxymetoprolol molecule. This can be achieved through several synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in α-Hydroxymetoprolol with deuterium atoms using deuterated reagents under specific conditions.

    Deuterated Precursors: Another approach is to use deuterated precursors in the synthesis of α-Hydroxymetoprolol. This involves the use of deuterated starting materials that undergo chemical reactions to form the final deuterated product.

Industrial Production Methods

Industrial production of α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers) typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.

    Deuterated Solvents: Employing deuterated solvents to facilitate the incorporation of deuterium into the compound.

Chemical Reactions Analysis

Types of Reactions

α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the corresponding deuterated hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of deuterated ketones or aldehydes.

    Reduction: Formation of deuterated hydrocarbons.

    Substitution: Formation of deuterated derivatives with different functional groups.

Scientific Research Applications

α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers) has several scientific research applications, including:

    Pharmacokinetics: Used in studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.

    Drug Metabolism: Helps in identifying metabolic pathways and the formation of metabolites.

    Isotope Labeling: Used as an internal standard in mass spectrometry for accurate quantification of drugs and their metabolites.

    Biological Studies: Employed in research to study the effects of deuterium on biological systems and metabolic processes.

Mechanism of Action

The mechanism of action of α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers) is similar to that of its non-deuterated counterpart. It acts as a beta-blocker, inhibiting the action of catecholamines (such as adrenaline) on beta-adrenergic receptors. This leads to a decrease in heart rate and blood pressure. The deuterium labeling does not significantly alter the pharmacological activity but provides a means to trace the compound in biological systems.

Comparison with Similar Compounds

Similar Compounds

    α-Hydroxymetoprolol: The non-deuterated form of the compound.

    Metoprolol: The parent drug from which α-Hydroxymetoprolol is derived.

    Deuterated Metoprolol: Another deuterated form of metoprolol used in similar research applications.

Uniqueness

α-Hydroxymetoprolol-d7(iso-propyl-d7)(mixture of stereoisomers) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more accurate tracing and quantification in pharmacokinetic and metabolic studies, making it a valuable tool in drug development and research.

Properties

CAS No.

1276197-39-7

Molecular Formula

C15H13D7NO4

Molecular Weight

290.41

Purity

98% by HPLC; 99% atom D;

Related CAS

56392-16-6 (unlabelled)

Synonyms

1-[4-(1-Hydroxy-2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino-2-propanol;  1-Isopropylamino-3-(p-(α-hydroxy-β-methoxyethyl)phenoxy)-2-propanol

tag

Metoprolol Impurities

Origin of Product

United States

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